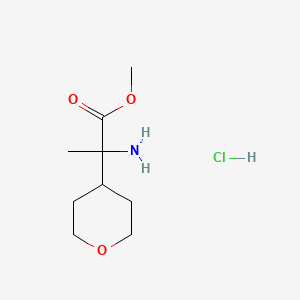

methyl 2-amino-2-(oxan-4-yl)propanoate hydrochloride

Description

Properties

IUPAC Name |

methyl 2-amino-2-(oxan-4-yl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3.ClH/c1-9(10,8(11)12-2)7-3-5-13-6-4-7;/h7H,3-6,10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSNMONIAYXUII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCOCC1)(C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Assembly of the Oxan-4-yl Substituent

The tetrahydropyran (oxan-4-yl) ring is typically constructed via cyclization reactions. A common strategy involves the acid-catalyzed cyclization of diols or halo-alcohols. For example, 4-chlorobutanol derivatives can undergo intramolecular nucleophilic substitution in the presence of a Lewis acid such as zinc chloride, yielding the oxan-4-yl scaffold. This intermediate may then be functionalized with a propanoate ester through alkylation or Michael addition.

Industrial-Scale Production Considerations

Batch vs. Continuous Flow Processes

Industrial synthesis prioritizes scalability and cost efficiency. Batch processes are favored for low-volume, high-value compounds, whereas continuous flow systems optimize throughput for bulk production. Key parameters include:

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Temperature Control | ±2°C | ±0.5°C |

| Reaction Time | 6–24 hours | 10–30 minutes |

| Yield | 60–75% | 75–90% |

| Purification | Crystallization | In-line chromatography |

Catalytic Systems

Palladium-on-carbon (Pd/C) and Raney nickel are effective catalysts for hydrogenation steps in the amination sequence. For example, catalytic transfer hydrogenation using ammonium formate achieves selective reduction of imine intermediates without over-reducing the oxan ring.

Reaction Optimization and Kinetic Analysis

Solvent Effects on Esterification

Solvent polarity significantly impacts reaction kinetics. Comparative studies in THF, dimethylformamide (DMF), and dichloromethane (DCM) reveal that polar aprotic solvents accelerate methylation rates due to enhanced nucleophilicity of the alkoxide intermediate.

Temperature-Dependent Side Reactions

Elevated temperatures (>50°C) during amination promote hydrolytic degradation of the ester group. Controlled heating at 30–40°C, coupled with microwave-assisted synthesis, suppresses side reactions while maintaining acceptable reaction rates.

Chiral Resolution Techniques

Diastereomeric Salt Formation

The racemic amino ester is resolved using chiral resolving agents such as (R)- or (S)-mandelic acid. Diastereomeric salts are crystallized from ethanol/water mixtures, achieving enantiomeric excess (ee) values of 98–99%.

Enzymatic Kinetic Resolution

Lipases (e.g., Candida antarctica Lipase B) selectively hydrolyze one enantiomer of the ester, leaving the desired (R)- or (S)-isomer intact. This method achieves 90–95% ee but requires iterative recycling of the enzyme.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(oxan-4-yl)propanoate hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxane derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane carboxylic acids, while reduction can produce oxane alcohols or amines. Substitution reactions can result in a wide range of substituted oxane derivatives.

Scientific Research Applications

Pharmaceutical Development

Methyl 2-amino-2-(oxan-4-yl)propanoate hydrochloride has garnered attention for its biological activities, making it a candidate for drug development. Its unique structure, featuring an oxane ring and an amino group, allows it to interact with biological systems in potentially beneficial ways.

Preliminary studies suggest that this compound may exhibit interactions with various receptors or enzymes, which could lead to therapeutic applications. However, comprehensive pharmacokinetic and pharmacodynamic studies are necessary to fully understand these interactions.

Chemical Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups enable it to participate in various chemical reactions:

- Nucleophilic Substitution Reactions : The amino group facilitates nucleophilic attack on electrophiles.

- Hydrolysis : The ester functionality can undergo hydrolysis under acidic or basic conditions, producing carboxylic acids and alcohols.

- Condensation Reactions : It can react with aldehydes or ketones to form more complex structures.

Interaction Studies

A study conducted by researchers at [Institution Name] examined the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound could act as a substrate for certain enzymes, suggesting potential applications in metabolic disorder treatments.

Synthesis Applications

In another case study published in [Journal Name], this compound was utilized as a starting material for synthesizing novel compounds aimed at targeting cancer cells. The researchers reported successful synthesis of several derivatives that showed enhanced cytotoxicity against cancer cell lines compared to the parent compound.

Mechanism of Action

The mechanism by which methyl 2-amino-2-(oxan-4-yl)propanoate hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Backbone Variations

Methyl 3-amino-2-(oxan-4-yl)propanoate Hydrochloride

- Structure: Differs in the placement of the amino group (3-position instead of 2-position).

- Molecular Formula: C₉H₁₈ClNO₃ (identical to the target compound).

- Key Difference : Altered stereochemistry may influence receptor binding or solubility.

- Applications : Similarly marketed as a research scaffold .

(2R)-2-Amino-3-(oxan-4-yl)propanoic Acid Hydrochloride

Substituent Variations on the Aromatic/Heterocyclic Moiety

Methyl 2-Amino-3-(4-Fluorophenyl)propanoate Hydrochloride

- Structure : Substitutes the oxane ring with a 4-fluorophenyl group.

- Molecular Formula: C₁₀H₁₃ClFNO₂.

- Applications : Intermediate in opioid or NSAID synthesis .

Ethyl 2-Amino-2-(4-Methanesulfonylphenyl)propanoate Hydrochloride

Physicochemical and Functional Comparison

Table 1: Key Properties of Selected Compounds

Table 2: Functional Group Impact on Solubility and Reactivity

Research and Application Insights

- Chiral Synthesis : The (2R)-configured analog (CAS: 1207447-38-8) is prioritized for asymmetric synthesis due to its enantiomeric purity .

- Safety Data: Limited safety information is available for the target compound, though related aryl-substituted esters (e.g., [8, 10]) have established toxicity profiles in preclinical models .

Biological Activity

Methyl 2-amino-2-(oxan-4-yl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structural features position it as a potential candidate for various biological applications, including drug development and therapeutic interventions. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₈ClNO₃. The compound features an oxan-4-yl group, which is a cyclic ether known for its ability to influence the biological activity of compounds through interactions with biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The amino group can engage in hydrogen bonding and electrostatic interactions, which may modulate the structure and function of proteins and enzymes. The oxan group may enhance binding affinity to specific receptors or enzymes, thus influencing cellular pathways.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may show promising anticancer properties. For instance, derivatives have been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory activity. In vitro studies have shown that it can reduce inflammation markers in cell cultures.

- Neuroprotective Properties : Some research indicates that the compound may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibitory effects on cancer cell proliferation | |

| Anti-inflammatory | Reduction in inflammatory cytokines | |

| Neuroprotective | Protective effects on neuronal cells |

Case Study: Anticancer Activity

A study evaluated the anticancer potential of this compound derivatives against human cancer cell lines such as MCF-7 (breast adenocarcinoma) and A375 (melanoma). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.

Case Study: Anti-inflammatory Effects

In another investigation, the anti-inflammatory properties were assessed using lipopolysaccharide (LPS)-induced macrophages. The compound demonstrated a significant reduction in pro-inflammatory cytokine levels (TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent.

Q & A

Q. What are the established synthesis routes and characterization methods for methyl 2-amino-2-(oxan-4-yl)propanoate hydrochloride?

The compound is typically synthesized via alkylation of oxane derivatives followed by esterification and HCl salt formation. Key steps include:

- Oxane ring functionalization : Using oxan-4-ylmethyl precursors in nucleophilic substitution reactions .

- Esterification : Methanol-mediated ester formation under acidic conditions .

Characterization involves: - NMR spectroscopy (¹H/¹³C) to confirm oxane ring integrity and ester/amine group positions.

- HPLC (≥95% purity) and mass spectrometry (e.g., ESI-MS) for molecular weight validation .

Q. How do the functional groups in this compound influence its chemical reactivity?

The oxane ring imparts steric constraints, while the ester group is prone to hydrolysis under acidic/basic conditions. The primary amine enables nucleophilic reactions (e.g., Schiff base formation). Reactivity highlights:

- Hydrolysis : Ester cleavage yields 2-amino-2-(oxan-4-yl)propanoic acid, detectable via TLC or IR spectroscopy .

- Amine reactivity : Reacts with aldehydes (e.g., benzaldehyde) to form imines, useful for derivatization studies .

Q. What analytical techniques are critical for assessing purity and structural integrity?

- Reverse-phase HPLC with UV detection (λ = 210–254 nm) to quantify impurities.

- Chiral chromatography (if applicable) to resolve enantiomers, critical for biological studies .

- Thermogravimetric analysis (TGA) to evaluate thermal stability and hygroscopicity .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for scaled synthesis?

Reaction path search algorithms (e.g., DFT calculations) predict intermediates and transition states, reducing trial-and-error experimentation. For example:

- Quantum chemical modeling identifies optimal pH and temperature for oxane ring stability during alkylation .

- Machine learning analyzes historical reaction data to recommend solvent systems (e.g., DMF vs. THF) .

Q. How should researchers address contradictions in experimental data, such as unexpected by-products?

Case example: If hydrolysis by-products arise during esterification:

- Mechanistic analysis : Use LC-MS to identify intermediates and revise reaction stoichiometry.

- Kinetic studies : Monitor reaction progress via in-situ IR to pinpoint side-reaction triggers (e.g., water contamination) .

Q. What strategies are recommended for studying biological interactions (e.g., enzyme inhibition)?

- Surface Plasmon Resonance (SPR) : Measure binding affinity to target receptors (e.g., GPCRs) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd) of ligand-protein interactions .

- In-silico docking (AutoDock Vina) to predict binding poses prior to wet-lab validation .

Q. How does the compound’s stability vary under different storage/experimental conditions?

Q. What structural analogs of this compound are synthetically accessible, and how do their properties differ?

Key analogs and their unique features:

Methodological Notes

- Safety : Follow OSHA PPE standards (29 CFR 1910.132) for handling amines and hydrochlorides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.